DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines several heterocyclic moieties
Preparation Methods
The synthesis of DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps. The key steps include the formation of the benzoxazole ring, the quinoline ring, and the dithiole ring. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoxazole and quinoline rings. Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its complex structure and ability to interact with various biological targets .
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices .
Biological Research: It is used in studies related to enzyme inhibition and protein binding due to its ability to form stable complexes with biological molecules .
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The benzoxazole and quinoline rings allow it to bind to enzymes and receptors, inhibiting their activity. This compound can interfere with cellular pathways by blocking the active sites of enzymes or altering receptor conformation, leading to changes in cellular function .
Comparison with Similar Compounds
Similar compounds include:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound shares the benzimidazole ring but lacks the complex dithiole and quinoline structures .
Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate: This compound has a similar benzoxazole ring but differs in the thiazole and carboxylate groups .
The uniqueness of DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H24N2O7S4 |
---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H24N2O7S4/c1-28(2)23(38)20(26-40-21(24(32)35-4)22(41-26)25(33)36-5)15-11-10-14(34-3)12-17(15)30(28)19(31)13-39-27-29-16-8-6-7-9-18(16)37-27/h6-12H,13H2,1-5H3 |
InChI Key |
AZGPRNBXAKDIDI-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CSC4=NC5=CC=CC=C5O4)C=C(C=C3)OC)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CSC4=NC5=CC=CC=C5O4)C=C(C=C3)OC)C |
Origin of Product |
United States |
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